molecular formula C13H12ClN3O B14601544 4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 61082-49-3

4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile

Katalognummer: B14601544
CAS-Nummer: 61082-49-3
Molekulargewicht: 261.70 g/mol
InChI-Schlüssel: JLKOESHMQDFOGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound that features a tetrahydropyridine ring substituted with an amino group, a chlorobenzoyl group, and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable chlorobenzoyl derivative, the reaction with an amino-substituted tetrahydropyridine can yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography can also be employed to achieve the desired quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it into different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other tetrahydropyridine derivatives with different substituents. Examples include:

  • 4-Amino-1-(4-methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile
  • 4-Amino-1-(4-fluorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile

Uniqueness

The uniqueness of 4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorobenzoyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

61082-49-3

Molekularformel

C13H12ClN3O

Molekulargewicht

261.70 g/mol

IUPAC-Name

4-amino-1-(4-chlorobenzoyl)-3,6-dihydro-2H-pyridine-5-carbonitrile

InChI

InChI=1S/C13H12ClN3O/c14-11-3-1-9(2-4-11)13(18)17-6-5-12(16)10(7-15)8-17/h1-4H,5-6,8,16H2

InChI-Schlüssel

JLKOESHMQDFOGR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC(=C1N)C#N)C(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.